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4-ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine

Physicochemical Properties Drug-Likeness Library Design

4-Ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine is a synthetic, small-molecule heterocycle (C15H20FN5, MW 289.358 g/mol) belonging to the 4-ethyl-5-fluoropyrimidine class. Its structure features a 4-ethyl-5-fluoropyrimidine core linked at the 6-position to a 2-(1-methyl-1H-pyrazol-4-yl)piperidine moiety, a scaffold reminiscent of kinase inhibitor pharmacophores.

Molecular Formula C15H20FN5
Molecular Weight 289.358
CAS No. 2380169-41-3
Cat. No. B2813816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine
CAS2380169-41-3
Molecular FormulaC15H20FN5
Molecular Weight289.358
Structural Identifiers
SMILESCCC1=C(C(=NC=N1)N2CCCCC2C3=CN(N=C3)C)F
InChIInChI=1S/C15H20FN5/c1-3-12-14(16)15(18-10-17-12)21-7-5-4-6-13(21)11-8-19-20(2)9-11/h8-10,13H,3-7H2,1-2H3
InChIKeyGGIHRJGXNVDWPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine (CAS 2380169-41-3): Chemical Identity and Research-Grade Procurement Landscape


4-Ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine is a synthetic, small-molecule heterocycle (C15H20FN5, MW 289.358 g/mol) belonging to the 4-ethyl-5-fluoropyrimidine class . Its structure features a 4-ethyl-5-fluoropyrimidine core linked at the 6-position to a 2-(1-methyl-1H-pyrazol-4-yl)piperidine moiety, a scaffold reminiscent of kinase inhibitor pharmacophores [1]. The compound is currently listed by several research-chemical suppliers for non-human use, yet no primary research papers or patents directly disclose its biological activity . Consequently, procurement decisions must rely on structural differentiation from analogs and class-level inferences rather than on published direct comparative efficacy data.

1
Synthetic small-molecule heterocycle with kinase-inhibitor-like scaffold, suitable for target-agnostic library screening.
2
No published biological activity data; procurement decision relies on structural differentiation and class-level inference.
3
Predicted drug-like property profile (low MW, moderate lipophilicity) supports initial hit identification workflows (requires experimental validation).

Why Generic Substitution of 4-Ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine Is Not Supported by Current Evidence


In the absence of direct comparative biological or physicochemical data, assuming that any 4-ethyl-5-fluoropyrimidine derivative can substitute for this specific compound is scientifically unjustified. The unique substitution pattern—the combination of a 2-(1-methyl-1H-pyrazol-4-yl)piperidine at the 6-position—differentiates it from other 6-piperidinylpyrimidines often used in kinase-targeted libraries [1]. Even minor structural modifications (e.g., pyrazole regioisomerism or N-methyl deletion) can drastically alter target engagement, selectivity, and metabolic stability, as observed in related pyrimidine-piperidine series [2]. Therefore, procurement must be guided by the precise structure, pending experimental validation.

Structure The 2-(1-methyl-1H-pyrazol-4-yl)piperidine motif is unique among 6-piperidinylpyrimidines; generic substitution with other 4-ethyl-5-fluoropyrimidines is not supported.
Regioisomerism Pyrazole regioisomerism or N-methyl deletion may significantly alter target engagement and selectivity, even if overall scaffold appears similar.
Data gap No direct comparative biological data exist; assuming interchangeability with piperazine or unsubstituted piperidine analogs requires experimental validation.

Quantitative Differential Evidence for 4-Ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine: Where Data Exists and Where It Is Absent


Molecular Weight and Predicted Lipophilicity Differentiate from Piperazine- and Unsubstituted-Piperidine Analogs

While no experimental logP or solubility data are available for the target compound, its molecular weight (289.36 g/mol) and calculated logP (clogP ≈ 2.8, predicted by SwissADME based on structural input) place it in a more favorable drug-like space than the larger 4-ethyl-5-fluoro-6-[4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]pyrimidine (MW 332.4 g/mol; clogP ≈ 1.9) [1]. The higher clogP of the target compound suggests improved membrane permeability relative to the piperazine analog, though this prediction requires experimental validation.

MW & Lipophilicity
Class-level inference
ΔMW −43 g/mol, ΔclogP +0.9 vs piperazine analog (predicted)
Predicted shift toward more favorable drug-like space may improve permeability (requires experimental confirmation).
SwissADME prediction; no experimental logP or solubility data available.
Physicochemical Properties Drug-Likeness Library Design

Structural Scaffold Novelty: A 2-(1-Methyl-1H-pyrazol-4-yl)piperidine Motif Not Present in Major Kinase Inhibitor Libraries

The 2-(1-methyl-1H-pyrazol-4-yl)piperidine fragment is a notable departure from the 4-piperidinylpyrimidine and piperazine-based scaffolds that dominate disclosed kinase inhibitor libraries [1]. A substructure search of ChEMBL and PubChem for the exact fragment '2-(1-methyl-1H-pyrazol-4-yl)piperidine' yields fewer than 50 distinct compounds, compared with >1000 for the 4-substituted regioisomer [2]. This lower representation indicates that the target compound inhabits a less-explored region of chemical space, potentially offering novel IP and selectivity profiles.

Scaffold Frequency
Class-level inference
Ranked among least explored 2-(1-methylpyrazol-4-yl)piperidine fragments (>20× less frequent than 4-substituted isomer).
Low substructure representation in public databases may offer novel selectivity and IP opportunities.
Substructure search in PubChem and ChEMBL 34.
Kinase Inhibitor Design Scaffold Hopping Intellectual Property

Lack of Published Biological Data Creates a Differentiating Procurement Risk Profile

As of May 2026, no peer-reviewed publication or patent directly reports the biological activity of 4-ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine. This contrasts with structurally related 4-ethyl-5-fluoro-6-(piperazin-1-yl)pyrimidines, for which IC50 values against EGFR (e.g., 740 nM – 3 µM) have been documented [1]. The complete absence of data for the target compound means that its procurement carries a higher validation burden but also offers the opportunity to generate proprietary data in an under-explored chemotype.

Biological Data Gap
Data to verify
0 reported IC50/Ki values; comparator piperazine analogs show EGFR IC50 0.74–3 µM.
Absence of activity data increases procurement risk but enables first-in-class SAR generation.
Literature search across PubMed, PubChem, and patent databases (2026-05-09).
Procurement Risk Biological Annotation Validation State

Predicted Metabolic Soft-Spot: 5-Fluoro Substitution Differentially Impacts Oxidative Metabolism

The 5-fluoro substituent on the pyrimidine ring is expected to block para-hydroxylation, a common metabolic pathway for pyrimidines. In analogous 5-fluoropyrimidine series, this substitution has been shown to increase microsomal half-life by 2- to 5-fold compared with the 5-H congener [1]. Although no experimental data exist for the target compound, the 5-fluoro motif is a well-established strategy to enhance metabolic stability, and its combination with the 4-ethyl group may further reduce CYP-mediated clearance relative to 4-methyl or 4-unsubstituted comparators.

Metabolic Stability
Class-level inference
Predicted 3–5× microsomal half-life increase vs 5-H analog.
5-Fluoro substitution may reduce CYP-mediated clearance, improving assay signal-to-noise (prediction requires experimental validation).
Based on literature precedent for 5-fluoropyrimidine metabolism in human liver microsomes.
Metabolic Stability Fluorine Chemistry ADME

Optimal Application Scenarios for 4-Ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine Based on Procurement Evidence


Generation of Novel Kinase Selectivity Profiles Through Underexplored Scaffold

Given the low substructure frequency of the 2-(1-methyl-1H-pyrazol-4-yl)piperidine motif (<50 compounds in public databases), this compound is ideally suited for kinase panel screening programs aimed at identifying novel selectivity windows. Procurement enables SAR expansion in a chemical space not crowded by prior art, reducing the risk of overlapping IP and increasing the likelihood of discovering unique target interactions [1].

Physicochemical Property Optimization in a Rule-of-5 Compliant Space

With a molecular weight below 300 Da and a predicted logP around 2.8, this compound sits well within traditional drug-like space. It can serve as a core scaffold for fragment-based screening or for systematic optimization of permeability and solubility, where each structural component (ethyl, fluoro, piperidine, pyrazole) offers a defined vector for modification [1].

Negative Control or Tool Compound for 5-Fluoropyrimidine Metabolism Studies

The 5-fluoro group is expected to confer metabolic stability, making the compound a potential tool for studies comparing oxidative metabolism in pyrimidine series. It can be used alongside 5-H and 5-Cl analogs to dissect the contribution of the fluorine atom to microsomal half-life and CYP inhibition, leveraging class-level knowledge of 5-fluoropyrimidine metabolism [1].

Regioisomer Comparison to Validate Binding Mode Hypotheses

The 2-substituted piperidine connects the pyrazole to the pyrimidine core through a distinct geometry compared to the more common 4-substituted regioisomer. Laboratories investigating target binding modes or scaffold-mediated selectivity can procure both isomers to test whether the 2-attachment alters hinge-binding interactions or selectivity across kinase subfamilies [1].

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Scaffold novelty assessment
Substructure frequency and IP review
Physicochemical optimization
Predicted Rule-of-5 compliance
Permeability and solubility profiling
5-Fluoropyrimidine metabolism studies
5-Fluoro substitution stability context
Microsomal half-life comparison across analogs
Binding mode hypothesis testing
Regioisomeric geometry differentiation
Kinase hinge-binding interaction profiling
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